molecular formula C20H17ClN4O3 B2374921 7-(3-chloro-2-methylphenyl)-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034342-06-6

7-(3-chloro-2-methylphenyl)-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

Cat. No. B2374921
CAS RN: 2034342-06-6
M. Wt: 396.83
InChI Key: YAFRPPUSYWKUTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-chloro-2-methylphenyl)-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a useful research compound. Its molecular formula is C20H17ClN4O3 and its molecular weight is 396.83. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways

The compound 7-(3-chloro-2-methylphenyl)-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is part of a broader family of compounds characterized by their [1,2,4]triazine structure. Various synthetic pathways have been explored to create derivatives of this compound. For instance, Massry (2003) detailed the reaction of phenylpyruvic acid with semicarbazide to yield 6-benzyl-2H-[1,2,4]triazine-3,5-dione, which upon further reaction steps can lead to the construction of pyrazolo[3,4-e][1,2,4]triazine systems (Massry, 2003). Similarly, synthesis of various [1,2,4]triazolo[4,3-a]pyrazine derivatives has been reported by Zhang et al. (2019), highlighting their significance as intermediates in the synthesis of anticancer drugs (Zhang et al., 2019).

Structural Insights and Transformations

The chemical structure of [1,2,4]triazine derivatives offers a versatile platform for various chemical transformations. For instance, Xiao et al. (2008) synthesized a series of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives, shedding light on the potential of these compounds in medical and agricultural applications, such as developing antagonists for the A2A adenosine receptor or pesticide lead compounds (Xiao et al., 2008).

Biological and Medicinal Applications

Antimicrobial Properties

Compounds within the [1,2,4]triazine family have demonstrated significant antimicrobial properties. For instance, the synthesis and biological evaluation of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles revealed potent inhibitory activity against various bacteria strains, highlighting the therapeutic potential of these compounds (Reddy et al., 2013). In a similar context, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities, providing insights into the potential medical applications of these compounds (Bektaş et al., 2007).

Potential in Drug Development

The structural diversity and biological activities of [1,2,4]triazine derivatives make them a focal point in drug development research. For instance, El Massry et al. (2012) presented the synthesis and structure elucidation of novel fused 1,2,4-triazine derivatives and highlighted their inhibitory activities, positioning them as potential candidates for anticancer drugs (El Massry et al., 2012).

properties

IUPAC Name

7-(3-chloro-2-methylphenyl)-2-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3/c1-13-16(21)7-4-8-17(13)23-9-10-24-18(19(23)26)22-25(20(24)27)12-14-5-3-6-15(11-14)28-2/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFRPPUSYWKUTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C=CN3C(=NN(C3=O)CC4=CC(=CC=C4)OC)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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